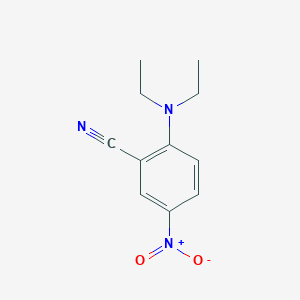

5-Nitro-2-diethylaminobenzonitrile

Beschreibung

Eigenschaften

Molekularformel |

C11H13N3O2 |

|---|---|

Molekulargewicht |

219.24 g/mol |

IUPAC-Name |

2-(diethylamino)-5-nitrobenzonitrile |

InChI |

InChI=1S/C11H13N3O2/c1-3-13(4-2)11-6-5-10(14(15)16)7-9(11)8-12/h5-7H,3-4H2,1-2H3 |

InChI-Schlüssel |

GAVZBXDJXCESPF-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C#N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Nitro 2 Diethylaminobenzonitrile and Analogues

Established Synthetic Pathways

The primary routes for the synthesis of 5-Nitro-2-diethylaminobenzonitrile and its analogues include several key chemical transformations.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA_r) is a fundamental and widely used method for the synthesis of these compounds. numberanalytics.comnih.gov This approach typically involves the reaction of an aryl halide bearing an electron-withdrawing group, such as a nitro group, with a nucleophile. libretexts.org In the context of this compound synthesis, a common starting material is 2-chloro-5-nitrobenzonitrile. This substrate is reacted with diethylamine, which acts as the nucleophile, displacing the chloride leaving group.

The presence of the nitro group in the para position to the leaving group is crucial as it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.com The reaction is typically carried out in the presence of a base and a suitable solvent. While effective, this method can sometimes be limited by the need for forcing conditions and the potential for side reactions. youtube.com Recent studies have also explored concerted mechanisms for S_NAr reactions, challenging the long-held two-step addition-elimination model. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, offering a significant advancement over traditional methods. youtube.comnumberanalytics.com This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides or triflates with a wide range of amines, including primary and secondary amines. numberanalytics.comorganic-chemistry.org For the synthesis of this compound, this would involve the coupling of an aryl halide, such as 2-bromo-5-nitrobenzonitrile, with diethylamine.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine product and regenerate the palladium(0) catalyst. youtube.com This method is often favored for its high efficiency, selectivity, and broad functional group tolerance, including the nitro group. numberanalytics.comresearchgate.net The development of specialized, bulky, and electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of this reaction. youtube.comresearchgate.net

Nitration-Based Syntheses of Precursors

Nitration is a key electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring, often a necessary step in preparing precursors for the aforementioned synthetic routes. masterorganicchemistry.comyoutube.com For instance, the synthesis of this compound can begin with the nitration of 2-diethylaminobenzonitrile.

This reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comnanobioletters.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring. masterorganicchemistry.comyoutube.com The reaction conditions, such as temperature and the molar ratio of the acids, must be carefully controlled to achieve the desired regioselectivity and prevent over-nitration or side reactions. nanobioletters.comresearchgate.net The directing effects of the substituents already present on the aromatic ring play a critical role in determining the position of the incoming nitro group.

Optimization of Reaction Conditions

To enhance the yield, purity, and cost-effectiveness of the synthesis of this compound and its analogues, significant research has been dedicated to optimizing the reaction conditions.

Solvent System Optimization

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. In the context of synthesizing this compound, particularly through nucleophilic aromatic substitution, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often employed. semanticscholar.org These solvents are effective at solvating the charged intermediates and can facilitate the reaction. For instance, in a multicomponent reaction to synthesize a related chromeno[2,3-b]pyridine derivative, DMSO was found to be an effective and eco-friendly solvent. semanticscholar.org The optimization of solvent systems also extends to considering "greener" alternatives to reduce environmental impact.

Catalyst Systems and Ligand Effects

In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the catalyst system, which includes the palladium precursor and the ligand, is of paramount importance. organic-chemistry.org The development of bulky, electron-rich phosphine ligands, such as XPhos and SPhos, has dramatically improved the efficiency and scope of these reactions. youtube.comnih.gov These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com

Research has shown that the choice of ligand can be critical, especially when dealing with challenging substrates. For example, in the amination of a bromopyrido[2,3-d]pyrimidine, switching from a bulkier ligand (X-Phos) to a less sterically demanding one (S-Phos) led to a significant improvement in the reaction yield. nih.gov The optimization of catalyst systems may also involve exploring more cost-effective alternatives to palladium, such as nickel-based systems. Continuous flow chemistry has also been investigated as a method for the rapid optimization of reaction conditions and for safely scaling up reactions. chemrxiv.org

Temperature, Pressure, and Stoichiometric Influences

The synthesis of nitroaromatic compounds, such as this compound, is highly sensitive to reaction parameters. While specific data for the direct synthesis of this compound is not extensively detailed in publicly available literature, valuable insights can be drawn from the synthesis of structurally similar compounds, such as 5-nitro-2-diethylamino-6-methylpyridine. The nitration of the parent molecule, 2-diethylaminobenzonitrile, would likely proceed via electrophilic aromatic substitution using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Temperature: The temperature of the reaction is a critical factor. In the synthesis of a related pyridine (B92270) derivative, the reaction temperature was maintained between 266-270K (-7°C to -3°C). researchgate.net This low temperature is crucial for controlling the exothermic nature of the nitration reaction and minimizing the formation of undesired byproducts, such as dinitro or oxidized species. Higher temperatures could lead to a decrease in selectivity and yield.

Pressure: Typically, nitration reactions are carried out at atmospheric pressure. There is no indication from available research that elevated or reduced pressures are necessary for the synthesis of this class of compounds.

Stoichiometry: The molar ratios of the reactants significantly impact the conversion and selectivity of the reaction. For the synthesis of 5-nitro-2-diethylamino-6-methylpyridine, the optimal mole ratio of nitric acid (HNO₃) to the starting amine was found to be approximately 1.2. researchgate.net A stoichiometric excess of the nitrating agent is generally required to drive the reaction towards completion, but a large excess can lead to over-nitration. The ratio of sulfuric acid (H₂SO₄) to the starting material also plays a role, with a ratio of 5 being optimal in the studied analogue for maximizing conversion and selectivity. researchgate.net Sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile.

Table 1: Influence of Stoichiometry on a Related Nitration Reaction

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| HNO₃ to Substrate Mole Ratio | ~1.2 | Minimized unconverted starting material. | researchgate.net |

| H₂SO₄ to Substrate Mole Ratio | 5 | Achieved maximum conversion and selectivity. | researchgate.net |

Advanced Purification and Isolation Techniques

Following the synthesis, the purification and isolation of this compound are essential to obtain a product of high purity. Standard laboratory techniques such as extraction and recrystallization are fundamental. However, for industrial applications and to meet stringent purity requirements, more advanced methods are often employed.

One innovative approach described for a similar compound avoids traditional chromatography, which can be material- and energy-intensive. researchgate.net This process likely involves a carefully controlled work-up procedure that exploits the solubility differences between the desired product and impurities.

For aromatic nitro compounds, several advanced purification strategies can be considered:

Selective Reduction: If dinitro aromatic compounds are present as impurities, a selective reduction can be performed. google.com Under controlled conditions with a mild reducing agent, the dinitro compounds can be reduced to the corresponding amino-nitro compounds, which have different chemical properties and can be more easily separated from the desired mononitro product through acid extraction. google.com

Alkaline Washing: Treatment with alkaline solutions, such as aqueous ammonia (B1221849) followed by a stronger base like sodium hydroxide (B78521), can be used to remove acidic impurities like nitrophenols. google.com These impurities are converted into their salts, which are soluble in the aqueous phase and can be separated from the organic product stream. google.com

Melt Crystallization: This technique is a high-purity separation method that relies on the fractional crystallization of the molten compound. justia.com The nitroaromatic compound is melted, and then slowly cooled to allow for the formation of pure crystals, leaving impurities concentrated in the remaining molten liquid (residual melt). justia.com This process can be repeated to achieve very high levels of purity.

Stereoselective and Regioselective Synthesis Strategies

The concepts of stereoselectivity and regioselectivity are central to the synthesis of complex organic molecules. For this compound itself, being an achiral molecule, stereoselective synthesis is not a direct consideration unless chiral centers are introduced in its analogues. However, the principles of regioselectivity are paramount in its synthesis.

Regioselectivity: The nitration of 2-diethylaminobenzonitrile must be regioselective to yield the 5-nitro isomer. The directing effects of the substituents on the benzene (B151609) ring govern the position of the incoming nitro group. The diethylamino group is a strong activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. The powerful activating effect of the diethylamino group would be expected to direct the nitration primarily to the positions ortho and para to it. The position para to the diethylamino group (position 5) is sterically more accessible than the ortho position (position 3), which is flanked by the bulky diethylamino group. Therefore, the formation of this compound as the major product is electronically and sterically favored.

Stereoselective Synthesis of Analogues: While not directly applicable to the parent compound, the synthesis of analogues with chiral centers would require stereoselective methods. For instance, if a chiral side chain were to be introduced, or if the core structure were modified to be chiral, methods such as the nitro-Mannich (aza-Henry) reaction could be employed to create vicinal amino and nitro functionalities with high stereocontrol. nih.gov This reaction involves the addition of a nitroalkane to an imine and can be catalyzed by chiral catalysts to produce enantiomerically enriched products.

Derivatization Strategies via this compound

This compound possesses two key functional groups, the nitro group and the cyano group, which can serve as handles for further chemical modifications to create a variety of derivatives.

Derivatization of the Nitro Group: The nitro group is a versatile functional group that can be readily transformed into other functionalities. A primary derivatization strategy involves the reduction of the nitro group to an amine. nih.gov This transformation can be achieved using various reducing agents, such as metals (e.g., iron, tin, zinc) in acidic media or catalytic hydrogenation. mst.edumdpi.com The resulting 5-amino-2-diethylaminobenzonitrile (B8699887) would be a key intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and diazonium salts, which can then undergo further reactions like Sandmeyer reactions to introduce a variety of substituents.

Derivatization of the Cyano Group: The benzonitrile (B105546) functionality also offers several avenues for derivatization. The cyano group can be:

Hydrolyzed: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-diethylamino-5-nitrobenzoic acid) or an amide (2-diethylamino-5-nitrobenzamide).

Reduced: The nitrile can be reduced to a primary amine ( (5-nitro-2-diethylaminophenyl)methanamine) using reducing agents like lithium aluminum hydride.

Converted to a Tetrazole: The cyano group can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

These derivatization strategies allow for the systematic modification of the this compound scaffold to explore structure-activity relationships in various chemical and biological contexts.

Reaction Chemistry and Mechanistic Studies of 5 Nitro 2 Diethylaminobenzonitrile

Reduction Chemistry of the Nitro Group

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. For 5-Nitro-2-diethylaminobenzonitrile, this reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction, leading to the corresponding amino derivative.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely employed industrial process for the reduction of aromatic nitro compounds. google.com This method involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include noble metals like platinum and palladium, as well as nickel and cobalt. google.com The reaction is typically carried out in a solution or as a melt. google.com

The process of catalytic hydrogenation can be influenced by several factors, including pressure and the presence of additives. While the reaction can be conducted at atmospheric pressure, pressures up to 10 atmospheres can be utilized. google.com The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products. google.com The support structure of the catalyst also plays a role in the efficiency of the hydrogenation process. mdpi.com

A general pathway for the catalytic hydrogenation of a nitroaromatic compound (Ar-NO₂) to the corresponding amine (Ar-NH₂) is as follows:

Ar-NO₂ + 3H₂ → Ar-NH₂ + 2H₂O

This transformation is significant as it converts a meta-directing nitro group into an ortho/para-directing amino group, which can be crucial for subsequent synthetic steps. mnstate.edu

Chemical Reduction Mechanisms

Chemical reduction offers an alternative to catalytic hydrogenation for converting the nitro group. A common method involves the use of metals in the presence of an acid, such as iron (Fe) or tin (Sn) in hydrochloric acid (HCl). mnstate.edu This method provides an effective route to introduce an amino group onto the aromatic ring. mnstate.edu

The reduction of a nitro group generally proceeds through a complex series of intermediates. The process is believed to involve the initial formation of a nitroso intermediate, followed by a hydroxylamine, which is then further reduced to the amine. Phenylhydroxylamine and its derivatives are important chemical intermediates that can be produced via the controlled catalytic reduction of aromatic nitro compounds. mdpi.com However, achieving selectivity for the hydroxylamine can be challenging as the reaction tends to favor the formation of the more thermodynamically stable aromatic amine. mdpi.com

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings, particularly those activated by electron-withdrawing groups like the nitro group.

Substitution at the Aromatic Ring

The nitro group in this compound strongly activates the aromatic ring towards nucleophilic attack. mdpi.com This activation is most pronounced at the positions ortho and para to the nitro group. Nucleophilic aromatic substitution of hydrogen is a known process where a nucleophile attacks an activated aromatic ring at a position occupied by a hydrogen atom. mdpi.comnih.gov The reaction typically proceeds via the formation of a σ-adduct (Meisenheimer complex), followed by the departure of a leaving group to restore aromaticity. mdpi.comnih.gov In the case of halonitroarenes, the halogen atom serves as the leaving group. mdpi.com

The rate of nucleophilic aromatic substitution is influenced by the stability of the intermediate σ-adduct. The dearomatization of the ring during the formation of this adduct is a critical step, and the subsequent rearomatization upon departure of the leaving group drives the reaction forward. mdpi.com

Reactivity of the Nitrile Moiety

While the primary focus of nucleophilic attack is often the activated aromatic ring, the nitrile group itself can also exhibit reactivity. The cyano group is electron-withdrawing through both induction and resonance. lkouniv.ac.in This electronic effect deactivates the aromatic ring toward electrophilic attack but can influence the regioselectivity of nucleophilic attack.

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. The outcome of these reactions is heavily influenced by the electronic nature of the substituents already present on the ring. makingmolecules.comtotal-synthesis.com

The diethylamino group is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. mnstate.edu Conversely, the nitro and nitrile groups are strong electron-withdrawing groups, which deactivate the ring and direct incoming electrophiles to the meta position. mnstate.edulkouniv.ac.in

Hydrolytic and Solvolytic Reactivity

The hydrolysis of the nitrile group (-CN) in this compound can proceed under both acidic and basic conditions to yield a carboxylic acid, passing through an amide intermediate. The presence of the ortho-diethylamino group and the para-nitro group modifies the electron density at the carbon atom of the nitrile, thereby affecting its susceptibility to nucleophilic attack by water or hydroxide (B78521) ions.

Acid-Catalyzed Hydrolysis:

In an acidic medium, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. The reaction proceeds through the formation of a protonated amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and ammonium (B1175870) ion. The electron-donating diethylamino group at the ortho position can enhance the basicity of the nitrile nitrogen, facilitating the initial protonation step.

Base-Catalyzed Hydrolysis:

Under basic conditions, the nitrile carbon is directly attacked by a strong nucleophile, the hydroxide ion (OH⁻). This is typically the rate-determining step. The resulting intermediate is a hydroxy-iminyl anion, which is then protonated by water to form an imidic acid. Tautomerization of the imidic acid leads to the formation of an amide intermediate. Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia (B1221849). The strong electron-withdrawing nitro group at the para position can stabilize the negative charge on the intermediate formed during nucleophilic attack, thus facilitating the reaction.

Solvolysis:

In addition to hydrolysis in aqueous media, this compound can undergo solvolysis in other nucleophilic solvents, such as alcohols. In the presence of an alcohol (ROH) and an acid or base catalyst, the nitrile group can be converted to an ester or an imidate, respectively. The principles governing the reactivity in solvolysis are similar to those in hydrolysis, with the solvent molecule acting as the nucleophile.

A study on the solvolysis of o-nitrobenzoyl chloride in various solvents, including aqueous fluoroalcohols and ethanol (B145695), demonstrated the role of the ortho-nitro group in influencing the reaction pathway. nih.gov While this study focuses on a different functional group, it highlights how ortho substituents can participate in or influence substitution reactions on a benzene (B151609) ring. For example, the product of solvolysis of o-nitrobenzoyl chloride in 100% ethanol was determined to be ethyl-o-nitrobenzoate. nih.gov

Investigation of Reaction Intermediates

The investigation of reaction intermediates is crucial for elucidating the mechanism of hydrolysis and solvolysis of this compound. The primary intermediates in the hydrolysis of nitriles are amides.

Under acid-catalyzed conditions , the initial intermediate is a protonated nitrile, which upon attack by water forms a protonated imidic acid. This species then tautomerizes to a protonated amide.

In base-catalyzed hydrolysis , the attack of the hydroxide ion leads to a resonance-stabilized anionic intermediate. Protonation of this intermediate gives an imidic acid, which rearranges to the more stable amide. The amide can often be isolated under controlled conditions, or it will proceed to the carboxylic acid with further heating or addition of more catalyst.

While direct experimental observation of intermediates for this compound is not available in the reviewed literature, the mechanism of base-catalyzed hydrolysis of benzonitrile (B105546) to benzoic acid is well-established to proceed through a benzamide (B126) intermediate. youtube.com

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of the hydrolysis of this compound are expected to be influenced by the electronic nature of the ring substituents.

Kinetics:

The rate of hydrolysis is dependent on the concentration of the substrate and the catalyst (acid or base). The reaction is typically pseudo-first-order if the concentration of the catalyst is kept constant and in large excess. The rate constant (k) can be determined by monitoring the disappearance of the reactant or the appearance of the product over time.

The electron-withdrawing nitro group is expected to increase the rate of base-catalyzed hydrolysis by stabilizing the negative charge that develops on the intermediate in the rate-determining step. Conversely, the electron-donating diethylamino group might slightly decrease the rate of base-catalyzed hydrolysis by increasing the electron density at the nitrile carbon, but its effect is likely to be less pronounced than that of the para-nitro group. In acid-catalyzed hydrolysis, the diethylamino group may accelerate the reaction by increasing the basicity of the nitrile nitrogen, facilitating its protonation.

Studies on the hydrolysis of N-methyl-N-nitrobenzamides have shown that substituents on the benzene ring have a significant impact on the reaction rate, with a Hammett ρ value of 1.0 for the non-catalyzed pathway and -3.4 for the acid-catalyzed pathway, indicating a change in mechanism and the sensitivity of the reaction to electronic effects. nih.gov

Thermodynamics:

The activation energy (Ea) for the hydrolysis will be influenced by the stability of the transition state. The presence of the nitro group, by stabilizing the transition state in base-catalyzed hydrolysis, is expected to lower the activation energy and thus increase the reaction rate. The relationship between the rate constant and temperature is described by the Arrhenius equation.

General principles of chemical kinetics and thermodynamics, including the Arrhenius equation and the concepts of activation energy, enthalpy, and entropy, are fundamental to understanding these reactions. amu.edu.plcolby.edu

Advanced Spectroscopic and Photophysical Investigations of 5 Nitro 2 Diethylaminobenzonitrile

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of 5-Nitro-2-diethylaminobenzonitrile is characterized by absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic nitro compounds typically exhibit absorption at wavelengths greater than 290 nm. researchgate.net The absorption profile is influenced by the solvent environment, a phenomenon known as solvatochromism. The electronic transitions responsible for these absorption bands are primarily attributed to intramolecular charge transfer (ICT) from the electron-rich diethylamino group to the electron-deficient nitroaromatic moiety. The ground state of the molecule is polarized, and upon photoexcitation, there is a significant redistribution of electron density, leading to a highly polar excited state.

Table 1: UV-Vis Absorption Data for Related Nitroaromatic Compounds

| Compound | Solvent | λmax (nm) | Reference |

| Nitrobenzene (B124822) | Not Specified | >290 | researchgate.net |

| 2-Nitrophenol | Not Specified | >290 | researchgate.net |

| 3-Nitroaniline | Not Specified | Not Specified | researchgate.net |

| 2-Nitroaniline | Not Specified | Not Specified | researchgate.net |

This table presents data for structurally related compounds to provide context for the typical absorption characteristics of nitroaromatic systems.

The emission properties of this compound, specifically its fluorescence and phosphorescence, provide deep insights into the deactivation pathways of its excited states. Molecules with intramolecular charge transfer characteristics often exhibit dual fluorescence, corresponding to a locally excited (LE) state and a charge-transfer (CT) state. The emission is often highly sensitive to the polarity of the solvent. In nonpolar solvents, emission from the LE state may be observed, while in polar solvents, the stabilization of the CT state leads to emission at longer wavelengths (a red shift).

The fluorescence quantum yield (Φf) and the excited-state lifetime (τ) are critical parameters for quantifying the efficiency of the radiative decay process. For molecules exhibiting significant ICT, the quantum yield is often low in polar solvents due to the stabilization of the non-emissive twisted intramolecular charge transfer (TICT) state, which provides an efficient non-radiative decay channel.

Investigations into similar molecules, such as isocytosine (B10225) derivatives, have highlighted the significant impact of subtle structural modifications on excited-state lifetimes. researchgate.net For instance, methylation can lead to a six-fold increase in the excited-state lifetime by introducing an energy barrier on the main non-radiative decay route. researchgate.net While direct measurements for this compound are not detailed in the provided results, it is expected that its quantum yield and lifetime would be highly dependent on solvent polarity and temperature.

Time-Resolved Spectroscopic Studies

Time-resolved spectroscopy is a powerful technique to monitor the dynamic processes that occur in molecules after they absorb light. wikipedia.org It allows for the direct observation of excited-state evolution on timescales ranging from femtoseconds to nanoseconds. wikipedia.org

Upon photoexcitation, this compound undergoes a series of ultrafast processes, including vibrational relaxation and intramolecular charge transfer. The initial excitation populates a locally excited state, which can then evolve into a charge-transfer state. The timescale for this charge transfer process is typically in the picosecond or even sub-picosecond domain.

Studies on similar systems, like 2,5-dimethylpyrrole, have utilized time-resolved photoelectron imaging to track excited-state dynamics, revealing decay times on the order of tens to hundreds of femtoseconds. rsc.org The specific dynamics are highly dependent on the excitation wavelength and the nature of the initially populated excited state. rsc.org For molecules with competing decay pathways, such as internal conversion and intersystem crossing, ultrafast spectroscopy is essential for elucidating the dominant deactivation channels.

Transient absorption spectroscopy is an experimental technique that probes the changes in absorbance of a sample after excitation by a pump pulse. nih.gov By varying the time delay between the pump and a probe pulse, a "movie" of the excited-state dynamics can be created. nih.gov This technique can identify the formation and decay of transient species such as excited singlet states, triplet states, and charge-transfer states.

In a study of the related compound 4-diethylaminobenzonitrile (DEABN), transient absorption spectroscopy was used to investigate the non-radiative deactivation processes of intramolecular charge transfer and intersystem crossing in different solvents. rsc.org The transient absorption spectra were recorded from picoseconds to nanoseconds, providing a comprehensive picture of the excited-state landscape. rsc.org It is expected that similar studies on this compound would reveal a rich and complex series of transient species, reflecting the intricate interplay of its electron-donating and accepting groups. Time-resolved emission spectroscopy complements transient absorption by monitoring the temporal evolution of the fluorescence signal, providing further insights into the radiative decay pathways. wikipedia.org

Time-Resolved Infrared Spectroscopy

Upon absorption of UV light, nitroaromatic compounds like nitrobenzene are known to undergo rapid electronic and structural changes. nih.gov TRIR studies on such molecules reveal dynamics on timescales ranging from femtoseconds to microseconds. rsc.org For instance, following photoexcitation, many nitroaromatics exhibit rapid intersystem crossing from the initial singlet excited state (S₁) to a triplet state (T₁). rsc.orgnih.gov This process is often accompanied by changes in the vibrational frequencies of the nitro group. In the excited triplet state, for example, the C4=O carbonyl group of thymine, a related heterocyclic compound, shows significant single-bond character, leading to a large redshift of about 70 cm⁻¹ in its vibrational frequency. researchgate.net

In the case of this compound, photoexcitation would likely populate an initial locally excited (LE) state, which can then evolve through several pathways. One probable pathway is the formation of a twisted intramolecular charge transfer (TICT) state, where rotation around the C-N bonds of the diethylamino and nitro groups leads to a highly polar, charge-separated species. researchgate.net TRIR spectroscopy would be instrumental in tracking this process by monitoring changes in the vibrational modes of the cyano (C≡N), nitro (NO₂), and diethylamino groups, as well as the benzene (B151609) ring. For example, a shift in the C≡N stretching frequency can indicate changes in the electronic density around the nitrile group, a key reporter on the charge transfer process. Studies on similar push-pull systems have shown that the formation of such charge-transfer states can occur on ultrafast timescales, from 220 to 480 femtoseconds. researchgate.net

Furthermore, the solvent environment is expected to play a crucial role in the excited-state dynamics. In polar solvents, the formation of the polar TICT state is generally stabilized, which would be reflected in the TRIR spectra. In some nitroaromatic compounds, excited-state intramolecular proton transfer (ESIPT) can also be a competing pathway, though this is less likely for this compound in the absence of a suitable proton-donating group adjacent to an accepting site.

Vibrational Spectroscopy for Structural and Mechanistic Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a fundamental tool for elucidating the molecular structure and bonding characteristics of this compound. By probing the vibrational modes of the molecule, these techniques, often paired with computational methods, provide a detailed picture of its ground-state conformation and electronic distribution.

Advanced Infrared and Raman Spectroscopic Analysis

The most prominent vibrational modes would include the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group, typically observed in the regions of 1300-1370 cm⁻¹ and 1500-1585 cm⁻¹, respectively. rsc.orgresearchgate.net The stretching vibration of the cyano (C≡N) group is another key marker, usually appearing as a sharp band in the 2220-2240 cm⁻¹ region. The diethylamino group would contribute to the spectrum with C-N stretching vibrations and various CH₂, and CH₃ stretching and bending modes. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while in-plane and out-of-plane bending modes appear at lower frequencies. rsc.org

In a study of a structurally similar compound, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, the absence of an aldehydic C=O band around 1670 cm⁻¹ confirmed the formation of the benzimidazole (B57391) ring, highlighting how IR spectroscopy can be used to verify molecular structures.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for assigning these vibrational modes. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data, aiding in the precise assignment of each observed band to a specific molecular motion.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric Stretch | Nitro (NO₂) | 1500 - 1585 |

| Symmetric Stretch | Nitro (NO₂) | 1300 - 1370 |

| Stretch | Cyano (C≡N) | 2220 - 2240 |

| Stretch | Aromatic C-H | 3000 - 3100 |

| Stretch | Aliphatic C-H (in ethyl) | 2850 - 3000 |

| Stretch | Aromatic C=C | 1450 - 1600 |

| Stretch | C-N (amino) | 1250 - 1350 |

Correlation of Vibrational Modes with Electronic Structure and Conformation

The vibrational frequencies observed in the IR and Raman spectra of this compound are not merely fingerprints of its functional groups; they are also sensitive reporters on its electronic structure and conformation. The "push-pull" nature of this molecule, with the electron-donating diethylamino group and the electron-withdrawing nitro and cyano groups, creates a significant intramolecular charge transfer (ICT) character in the ground state.

This ICT influences the bond strengths and, consequently, the vibrational frequencies. For example, the increased electron density in the benzene ring due to the diethylamino group can affect the C=C stretching modes. Conversely, the electron-withdrawing nature of the nitro and cyano groups can alter the electron distribution within the ring and along the bonds connecting them to the ring. This interplay of electronic effects can be quantitatively analyzed using computational methods like Natural Bond Orbital (NBO) analysis, which can correlate calculated bond orders with observed vibrational frequencies. nih.gov

The conformation of the diethylamino and nitro groups relative to the benzene ring also has a significant impact on the vibrational spectrum. The degree of planarity or twisting of these groups affects the extent of electronic conjugation. For instance, a more planar conformation would lead to stronger conjugation, which could shift the frequencies of the NO₂ and C-N stretching modes. Studies on related nitroaromatic molecules have shown that the torsional motions of the nitro group are a key factor in their photochemistry. nih.gov These conformational subtleties can be investigated by comparing experimental spectra with DFT calculations performed on different possible conformers of the molecule. nih.gov

Influence of Molecular Conformation on Photophysical Properties

The photophysical properties of this compound, such as its absorption and fluorescence characteristics, are intrinsically linked to its molecular conformation. The ability of the diethylamino and nitro groups to rotate relative to the plane of the benzene ring is a critical determinant of the pathways for energy dissipation from the excited state.

In its ground state, the molecule likely adopts a conformation that balances steric hindrance and electronic stabilization. Upon photoexcitation, the molecule is promoted to a Franck-Condon state, which retains the ground-state geometry. From this initial excited state, the molecule can relax into a more stable excited-state conformation. For push-pull chromophores like this compound, a key relaxation pathway involves the twisting of the electron-donating and/or electron-withdrawing groups.

This twisting leads to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.net The TICT state is characterized by a near-complete charge separation between the donor (diethylamino) and acceptor (nitrobenzonitrile) moieties and a perpendicular arrangement of the donor/acceptor groups with respect to the aromatic ring. The formation of this state is highly dependent on the polarity of the solvent, as polar solvents can stabilize the large dipole moment of the TICT state.

The formation of a TICT state has profound consequences for the fluorescence of the molecule. Often, the TICT state is either non-emissive or weakly emissive, providing an efficient non-radiative decay channel back to the ground state. This can lead to a significant quenching of fluorescence in polar solvents. The emission that does occur from the TICT state is typically characterized by a large Stokes shift, meaning the emission wavelength is significantly red-shifted compared to the absorption wavelength. This phenomenon, known as solvatochromism, where the color of the emission changes with solvent polarity, is a hallmark of molecules that form TICT states.

Theoretical and Computational Chemistry of 5 Nitro 2 Diethylaminobenzonitrile

Electronic Structure Calculations

The ground-state electronic properties and geometry of 5-Nitro-2-diethylaminobenzonitrile are foundational to understanding its reactivity and spectroscopic behavior. Computational chemistry provides powerful tools to probe these characteristics at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP or dispersion-corrected functionals like ωB97X-D with a suitable basis set (e.g., 6-311+G(2d,p)), would be utilized to determine its optimized ground-state geometry. researchgate.netmdpi.com These calculations would likely reveal a non-planar structure, with the diethylamino and nitro groups twisted out of the plane of the benzene (B151609) ring to varying degrees due to steric hindrance and electronic effects.

Key outputs from DFT studies include optimized bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, DFT is used to calculate electronic properties such as the total energy, dipole moment, and the distribution of electron density. The calculated dipole moment is expected to be significant due to the strong electron-donating and withdrawing substituents.

Table 1: Representative DFT-Calculated Properties for a Push-Pull Nitroaromatic Molecule (Note: The following data is representative of a molecule with a similar structure, as specific published data for this compound is not available.)

| Property | Calculated Value |

| Ground State Energy (Hartree) | -850.123 |

| Dipole Moment (Debye) | 8.5 D |

| N-C(ring) bond length (Å) (amino) | 1.38 |

| N-C(ring) bond length (Å) (nitro) | 1.48 |

| O-N-O bond angle (°) (nitro) | 124.5 |

Ab Initio and Semi-Empirical Methodologies

While DFT is widely used, other computational methodologies also offer valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization and can provide highly accurate results, though at a much greater computational expense. nih.gov These methods could serve as a benchmark for the results obtained from DFT.

On the other end of the spectrum, semi-empirical methods, which use parameters derived from experimental data, can handle larger molecular systems or dynamic simulations more efficiently. nih.gov While less accurate than DFT or ab initio methods, they can be useful for preliminary structural analyses or for modeling large-scale conformational changes.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-donating diethylamino group and the benzene ring, while the LUMO would be concentrated on the electron-withdrawing nitro group and the benzonitrile (B105546) moiety. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, which is characteristic of many organic dyes and molecules with charge-transfer capabilities. nih.gov Analysis of the FMOs provides a clear picture of the electron density redistribution upon electronic excitation, forming the basis of the intramolecular charge transfer process. youtube.com

Table 2: Representative Frontier Molecular Orbital Data (Note: The following data is representative of a molecule with a similar structure, as specific published data for this compound is not available.)

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.2 | Diethylamino group, Benzene Ring |

| LUMO | -2.5 | Nitro group, Benzonitrile |

| HOMO-LUMO Gap | 3.7 eV | - |

Excited State Calculations and Dynamics

The behavior of this compound upon absorption of light is governed by its excited electronic states. Computational methods are indispensable for modeling these states and the subsequent dynamic processes.

Time-Dependent DFT (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the excited states of medium-to-large sized molecules. researchgate.net TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

For this compound, TD-DFT would likely predict a strong absorption band in the visible or near-UV region, corresponding to the HOMO-LUMO transition. This transition would have a significant π → π* and charge-transfer character. researchgate.net By optimizing the geometry of the first excited state (S1), TD-DFT can also be used to calculate the emission energy (fluorescence), which allows for the prediction of the Stokes shift (the difference between the absorption and emission maxima). rsc.org

Table 3: Representative TD-DFT Calculated Photophysical Properties (Note: The following data is representative of a molecule with a similar structure, as specific published data for this compound is not available.)

| Parameter | Calculated Value |

| Absorption Maximum (λabs) | 400 nm |

| Oscillator Strength (f) | 0.85 |

| Emission Maximum (λem) | 550 nm |

| Stokes Shift | 150 nm |

| Excited State Dipole Moment | 15.0 D |

Intramolecular Charge Transfer (ICT) State Modeling

The hallmark of push-pull molecules is the potential for intramolecular charge transfer upon photoexcitation. nih.gov In the ground state, there is a certain degree of charge separation, but upon absorption of a photon, an electron is promoted from the HOMO (on the donor) to the LUMO (on the acceptor), leading to a highly polarized excited state known as an ICT state. researchgate.net

Computational modeling, particularly with TD-DFT, is crucial for elucidating the nature of this ICT state. rsc.org For molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN), a well-studied analogue, it has been shown that the formation of the ICT state is often accompanied by a twisting of the donor (amino) group relative to the aromatic ring, leading to a "Twisted Intramolecular Charge Transfer" (TICT) state. nih.gov This structural relaxation in the excited state is a key factor in the observed photophysical properties, such as dual fluorescence in polar solvents.

Solvent Effects Modeling

The interaction of a solute with its solvent can significantly alter its electronic structure and, consequently, its properties. Computational models are crucial for understanding these interactions at a molecular level.

Continuum Solvation Models (e.g., PCM)

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a common approach to approximate the effect of a solvent without the high computational cost of modeling individual solvent molecules. In this method, the solvent is treated as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the dielectric are calculated. This approach is effective for predicting how a solvent's polarity will affect the electronic properties and spectra of a molecule like this compound.

Explicit Solvent Interactions

For a more detailed understanding, explicit solvent models can be employed. In this approach, individual solvent molecules are included in the computational simulation. This allows for the study of specific short-range interactions, such as hydrogen bonding and dipole-dipole interactions, between the solute (this compound) and the surrounding solvent molecules. While computationally more intensive, this method can provide a more accurate picture of the local solvent environment.

Solvatochromic Studies

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. For a molecule like this compound, which contains both an electron-donating group (diethylamino) and an electron-withdrawing group (nitro and cyano), a significant solvatochromic effect would be expected due to its intramolecular charge-transfer character. Theoretical solvatochromic studies would involve calculating the electronic absorption spectra of the molecule in various solvents using methods like Time-Dependent Density Functional Theory (TD-DFT) combined with solvation models. These calculations would predict the shift in the absorption maximum (λmax) as a function of solvent polarity.

Molecular Dynamics Simulations for Conformational Analysis

The diethylamino group of this compound is flexible and can adopt various conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. An MD simulation calculates the trajectory of atoms and molecules over time based on a force field, providing insights into the dynamic behavior and preferred conformations of the molecule in the gas phase or in a solvent. Analysis of the MD trajectory can reveal the most stable conformations and the energy barriers between them.

Prediction of Spectroscopic Parameters from First Principles

First-principles, or ab initio, quantum chemical methods can be used to predict various spectroscopic parameters of this compound. For instance, DFT and its time-dependent extension (TD-DFT) can be used to calculate:

UV-Vis Spectra: The electronic transition energies and oscillator strengths, which determine the position and intensity of absorption bands.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the hydrogen and carbon atoms.

These theoretical predictions are invaluable for interpreting experimental spectra and for understanding the relationship between the molecule's structure and its spectroscopic properties.

While the specific application of these computational methods to this compound is not widely reported, the theoretical framework for such studies is well-established. Future research applying these techniques to this compound would provide valuable insights into its chemical and physical properties.

Applications in Chemical Sciences Excluding Biological and Clinical Doma

A Versatile Building Block in Organic Synthesis

The molecular architecture of 5-Nitro-2-diethylaminobenzonitrile, featuring a nitro group, a diethylamino group, and a nitrile moiety on a benzene (B151609) ring, makes it a valuable intermediate in the synthesis of more complex organic molecules. These functional groups offer multiple reaction sites for further chemical modifications.

Precursor in Multistep Organic Synthesis

In the landscape of organic synthesis, starting materials with well-defined functional groups are crucial. While specific, multi-step synthetic pathways originating from this compound are not extensively documented in publicly available literature, its structure is analogous to other nitroanilines and benzonitriles that serve as key precursors. Generally, compounds of this nature can be elaborated through reactions targeting the nitro group (e.g., reduction to an amine), the nitrile group (e.g., hydrolysis to a carboxylic acid or reduction to an amine), or by electrophilic aromatic substitution, although the existing substituents heavily influence the position of further functionalization.

Reagent for Specific Functional Group Transformations

The reactivity of this compound allows it to be a reagent for introducing specific functionalities into a target molecule. The diethylamino group is an electron-donating group, while the nitro and cyano groups are strong electron-withdrawing groups. This electronic push-pull system can influence the reactivity of the aromatic ring and the functional groups themselves. For instance, the nitro group can be readily reduced to an amino group, which can then participate in a wide range of reactions, such as diazotization followed by substitution (Sandmeyer reaction) or amide bond formation. The nitrile group can also be transformed into various other functional groups, including amines, amides, and carboxylic acids, further expanding its synthetic utility.

Potential in Advanced Materials Science

The unique electronic properties arising from the combination of electron-donating and electron-withdrawing groups suggest that this compound could be a valuable component in the development of advanced materials.

Optoelectronic Materials Development

Substituted benzonitriles with donor-acceptor character are known to exhibit interesting photophysical properties, such as fluorescence and non-linear optical activity. While detailed studies on the optoelectronic properties of this compound are not prominent in the available scientific literature, its structure is archetypal for a push-pull chromophore. Such molecules can exhibit intramolecular charge transfer (ICT) upon photoexcitation, which is a key process for applications in:

Dyes: The ICT character can lead to strong absorption in the visible region of the electromagnetic spectrum, making them suitable as dyes.

Luminescent Systems: Molecules with significant ICT character can be fluorescent, with emission properties that are often sensitive to the polarity of their environment (solvatochromism). This makes them potentially useful as fluorescent probes or in luminescent materials.

Further research would be required to fully characterize the photophysical properties of this compound and to evaluate its potential in these applications.

Components in Functional Polymer Architectures

The functional groups on this compound provide handles for its incorporation into polymer chains, either as a monomer or as a pendant group. For example, if the nitro group were reduced to an amine, the resulting diamine could be used as a monomer in the synthesis of polyamides or polyimides. The nitrile group could also be a site for polymerization or post-polymerization modification. The incorporation of such a polar, electronically active unit into a polymer backbone could imbue the resulting material with specific properties, such as high refractive index, dielectric permittivity, or gas separation capabilities.

Role in Analytical Methodologies for Chemical Detection

No data is available to populate this section.

Environmental Fate and Degradation Studies of 5 Nitro 2 Diethylaminobenzonitrile

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment. The primary abiotic degradation pathways for organic molecules like 5-Nitro-2-diethylaminobenzonitrile are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The nitroaromatic structure of this compound suggests it would be susceptible to photolysis. The direct photolysis of nitroaromatic compounds in aqueous solutions can proceed through a nitro-nitrite intramolecular rearrangement. nih.gov The presence of a diethylamino group, an electron-donating group, and a nitrile group, an electron-withdrawing group, on the aromatic ring can influence the compound's light absorption properties and, consequently, its photolytic rate.

Studies on other nitroaromatic compounds, such as nitrobenzene (B124822) and nitrophenols, have shown that direct photolysis leads to the formation of various intermediates, including nitrophenols, nitrohydroquinone, and nitrosobenzene, with quantum yields for removal in the range of 10⁻³ to 10⁻⁴. nih.gov In the presence of hydroxyl radicals (•OH), often generated in sunlit waters via the photolysis of substances like hydrogen peroxide, the degradation of nitroaromatic compounds can be significantly accelerated. nih.gov The degradation in the presence of UV/H₂O₂ follows first-order kinetics, with decay rate constants for compounds like nitrobenzene being in the range of 10⁻³ to 10⁻² s⁻¹. nih.gov The quantum yields for their decay in such systems are substantially higher, estimated to be around 0.30 to 0.54. nih.gov

Table 1: Illustrative Photodegradation Data for Analogous Nitroaromatic Compounds

| Compound | Condition | Rate Constant | Quantum Yield (Φ) | Reference |

| Nitrobenzene | Direct Photolysis | Follows zero-order kinetics | ~10⁻³ | nih.gov |

| Nitrophenols | Direct Photolysis | Follows zero-order kinetics | 10⁻³–10⁻⁴ | nih.gov |

| Nitrobenzene | UV/H₂O₂ | 10⁻³–10⁻² s⁻¹ (First-order) | 0.30–0.36 | nih.gov |

| Nitrophenols | UV/H₂O₂ | ~10⁻² s⁻¹ (First-order) | 0.31–0.54 | nih.gov |

This table presents data for analogous compounds to illustrate potential photodegradation behavior. Specific data for this compound is not available.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The nitrile group (-CN) in this compound is susceptible to hydrolysis, which can occur under acidic, basic, or neutral conditions. The acid-catalyzed hydrolysis of benzonitrile (B105546), a related compound, proceeds through the protonation of the nitrogen atom, followed by a rate-limiting attack of water on the carbon atom of the nitrile group. This process typically leads to the formation of a carboxylic acid (benzoic acid in the case of benzonitrile) via an amide intermediate.

The rate of hydrolysis is dependent on pH and temperature. For instance, the base-catalyzed hydrolysis of benzonitrile involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. This reaction also proceeds through an amide intermediate to yield a carboxylate salt. The presence of substituents on the aromatic ring can influence the rate of hydrolysis. The electron-withdrawing nitro group would be expected to make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, potentially accelerating the hydrolysis rate compared to unsubstituted benzonitrile.

Table 2: General Hydrolysis Pathways for Benzonitriles

| Condition | Mechanism | Intermediate Product | Final Product |

| Acidic | Protonation of nitrogen followed by nucleophilic attack of water. | Amide | Carboxylic Acid |

| Basic | Nucleophilic attack of hydroxide ion on the nitrile carbon. | Amide | Carboxylate Salt |

This table describes general mechanisms for analogous compounds. Specific kinetic data for this compound is not available.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. The presence of a nitro group on an aromatic ring often makes a compound recalcitrant to biodegradation; however, various microbial systems have evolved to metabolize such molecules. nih.govnih.govasm.org

Microorganisms have developed several strategies to transform nitroaromatic compounds. A common initial step is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. nih.gov This reduction can be carried out by a wide range of anaerobic and aerobic bacteria. nih.gov For instance, anaerobic bacteria like Desulfovibrio and Clostridium species can reduce nitroaromatics. nih.gov

Aerobic bacteria can also metabolize nitroaromatic compounds, sometimes using them as a sole source of carbon, nitrogen, and energy. nih.gov The degradation pathways often involve either the initial reduction of the nitro group or the oxidative removal of the nitro group. In some cases, dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, leading to the spontaneous elimination of the nitro group as nitrite. nih.gov Following the initial transformations, the resulting intermediates are channeled into central metabolic pathways for further degradation and eventual mineralization to carbon dioxide and water.

The key enzymes involved in the initial steps of nitroaromatic degradation are nitroreductases. wikipedia.org These enzymes, which are typically flavin-dependent, catalyze the reduction of the nitro group. wikipedia.org The reduction is a multi-step process, converting the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. nih.govnih.gov

The broad substrate specificity of some nitroreductases suggests they could potentially act on this compound. nih.govnih.gov Following the reduction of the nitro group to an amino group, the resulting aminobenzonitrile derivative could undergo further degradation. The nitrile group could be hydrolyzed by nitrilase or nitrile hydratase enzymes to the corresponding carboxylic acid or amide, respectively. The aromatic ring, now substituted with amino and diethylamino groups, could then be cleaved by dioxygenases, leading to the breakdown of the cyclic structure.

Table 3: Key Enzymes in the Biotic Degradation of Analogous Nitroaromatic Compounds

| Enzyme Family | Function | Substrate Class | Typical Products |

| Nitroreductases | Reduction of the nitro group. | Nitroaromatics | Nitroso, hydroxylamino, and amino aromatics. |

| Dioxygenases | Incorporation of two hydroxyl groups into the aromatic ring. | Aromatic compounds | Dihydroxylated ring structures, often leading to ring cleavage. |

| Monooxygenases | Incorporation of one oxygen atom, can lead to nitro group elimination. | Nitrophenols | Catechols, hydroquinones. |

| Nitrilases/Nitrile Hydratases | Hydrolysis of the nitrile group. | Nitriles | Carboxylic acids or amides. |

This table outlines the function of enzyme families known to act on analogous compounds. Specific enzymes acting on this compound have not been identified.

Degradation Kinetics and Rate Determination in Environmental Compartments

The rate at which this compound degrades in different environmental compartments (e.g., water, soil, sediment) is crucial for assessing its environmental persistence and potential for exposure. Due to the absence of specific studies on this compound, kinetic data from analogous compounds must be used for estimation.

The degradation kinetics of a compound are influenced by various factors, including its chemical structure, the environmental conditions (pH, temperature, light intensity), and the presence and activity of microbial communities.

In aquatic environments, photodegradation rates are often expressed as a quantum yield, which is the number of molecules transformed per photon absorbed. For nitroaromatic compounds, these yields can vary significantly depending on the specific compound and the presence of other substances that can generate reactive oxygen species. nih.govnih.gov Hydrolysis rates are typically described by pseudo-first-order rate constants, which are dependent on pH and temperature. nih.gov

In soil and sediment, microbial degradation is often the primary removal mechanism. The rate of biodegradation can be highly variable and depends on the soil type, organic matter content, nutrient availability, redox conditions, and the specific microbial populations present. Biodegradation rates in these compartments are often determined through laboratory microcosm studies or field investigations.

Table 4: Illustrative Degradation Kinetic Parameters for Analogous Compounds

| Degradation Process | Compound Class | Kinetic Parameter | Illustrative Value Range | Environmental Compartment | Reference |

| Photolysis | Nitroaromatics | Quantum Yield (Φ) | 10⁻⁴ - 0.54 | Water | nih.govnih.gov |

| Hydrolysis | Benzonitriles | Pseudo-first-order rate constant (k) | Dependent on pH and temperature | Water | nih.gov |

| Enzymatic Reduction | Nitroaromatics (by Nitroreductase) | Steady-state turnover (k_cat) | ~1.7 s⁻¹ (for p-nitrobenzoic acid) | Biotic systems | nih.govnih.gov |

This table provides examples of kinetic parameters for analogous compounds to illustrate the potential range of degradation rates. Specific data for this compound is not available.

Identification and Characterization of Degradation Products

Direct research on the degradation products of this compound is not available. However, the degradation of other nitroaromatic compounds has been studied, offering insights into potential transformation pathways. The presence of a nitro group on an aromatic ring generally makes a compound more resistant to degradation. nih.govnih.gov

For nitroaromatic compounds, microbial degradation can occur under both aerobic and anaerobic conditions. Common initial steps in the degradation of nitroaromatic compounds involve the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. nih.gov Another possibility is the oxidative removal of the nitro group, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. nih.gov

For instance, the degradation of 5-nitroanthranilic acid, a compound with some structural similarities, proceeds through hydrolytic deamination to form 5-nitrosalicylic acid, followed by ring fission without the prior removal of the nitro group. nih.govnih.gov In other cases, such as with certain nitrophenols, monooxygenase enzymes can eliminate the nitro group. frontiersin.org

Without specific experimental data for this compound, it is not possible to definitively identify its degradation products. The actual degradation pathway would depend on various environmental factors, including the specific microbial communities present, oxygen levels, pH, and temperature.

Table 1: Potential General Degradation Pathways for Nitroaromatic Compounds

| Degradation Pathway | Description | Potential Intermediate/Product Types |

| Nitro Group Reduction | The sequential reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. | Nitroso compounds, Hydroxylamino compounds, Amino compounds |

| Oxidative Degradation | The enzymatic addition of hydroxyl groups to the aromatic ring, which can lead to the removal of the nitro group and subsequent ring cleavage. | Hydroxylated aromatic compounds, Ring-fission products (e.g., muconic acids) |

| Hydrolytic Deamination | The removal of an amino group through hydrolysis, as observed in related compounds like 5-nitroanthranilic acid. nih.govnih.gov | Salicylic acid derivatives |

This table represents generalized pathways for nitroaromatic compounds and not specific, verified pathways for this compound.

Environmental Distribution and Persistence Modeling

No specific environmental distribution and persistence modeling studies for this compound were found in the available literature. However, the general behavior of nitroaromatic compounds in the environment can be discussed.

Nitroaromatic compounds are often considered persistent environmental contaminants. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to electrophilic attack, which is a common step in environmental degradation processes. nih.gov This inherent stability can lead to long half-lives in soil and water.

Environmental fate models for organic chemicals typically consider properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). These parameters help predict whether a chemical is likely to be found in water, soil, or air, and its potential to bioaccumulate. For nitroaromatic compounds, factors like sorption to soil and sediment are also crucial in determining their mobility and bioavailability.

Given the lack of specific data for this compound, any modeling would be purely speculative. To conduct a reliable environmental risk assessment, experimental data on its physicochemical properties and its behavior in different environmental compartments would be required.

Table 2: Factors Influencing Environmental Distribution and Persistence of Nitroaromatic Compounds

| Factor | Influence on Environmental Fate |

| Chemical Structure | The number and position of nitro groups, as well as other substituents, affect reactivity and degradability. |

| Soil/Sediment Sorption | Nitroaromatic compounds can bind to organic matter in soil and sediment, which can reduce their mobility and bioavailability but also increase their persistence. |

| Water Solubility | Affects the transport of the compound in surface and groundwater. |

| Biodegradation | The presence of suitable microbial populations and favorable environmental conditions (e.g., aerobic vs. anaerobic) determines the rate of biological degradation. |

| Photodegradation | Some nitroaromatic compounds can be degraded by sunlight, particularly in surface waters. |

This table provides a general overview of factors for the class of nitroaromatic compounds.

Conclusion and Future Research Directions

Summary of Key Academic Findings

The primary academic finding regarding 5-Nitro-2-diethylaminobenzonitrile is the striking absence of its mention in scientific literature. This suggests that the compound has not been synthesized or, if it has, its characterization and any subsequent research have not been published.

Identification of Unexplored Research Avenues

The complete lack of data on this compound presents a clear and unexplored research avenue. The synthesis and characterization of this compound would be the first logical step. This would involve developing a synthetic route, likely through the nitration of 2-diethylaminobenzonitrile or the N-alkylation of 2-amino-5-nitrobenzonitrile. Following a successful synthesis, a full spectroscopic characterization (including NMR, IR, and mass spectrometry) would be necessary to confirm its structure.

Subsequent research could then explore its chemical reactivity and physical properties, comparing them to known analogues to understand the electronic and steric effects of the diethylamino group in this particular arrangement.

Outlook for Advanced Chemical Applications (Non-Clinical)

Given the properties of related nitroaromatic and benzonitrile (B105546) compounds, one could hypothesize potential, yet unproven, applications for this compound in materials science or as a synthetic intermediate. For example, substituted benzonitriles are precursors for various functional groups and are used in the synthesis of more complex molecules. acs.orgnih.gov The presence of both electron-withdrawing (nitro) and electron-donating (diethylamino) groups could impart interesting photophysical or electronic properties, making it a candidate for investigation in the field of dyes, nonlinear optical materials, or as a solvatochromic probe. However, these remain purely speculative outlooks pending the actual synthesis and investigation of the compound.

Due to the lack of specific data for the requested compound, a data table for compound names mentioned in this article is not applicable.

Q & A

Q. What are the key considerations for synthesizing 5-Nitro-2-diethylaminobenzonitrile with high purity?

Synthesis requires precise control of nitration conditions due to the electron-donating diethylamino group, which can compete with nitration reactivity. A stepwise approach is recommended:

Substituent Protection : Protect the amine group using acid-labile groups (e.g., Boc) to prevent undesired side reactions during nitration.

Nitration : Use mixed nitric-sulfuric acid at 0–5°C to minimize over-nitration. Monitor reaction progress via TLC or HPLC .

Deprotection and Purification : Remove protecting groups under mild acidic conditions (e.g., HCl/dioxane), followed by recrystallization in ethanol/water (3:1 v/v) to isolate the product. Purity can be verified via melting point analysis and NMR (δ ~8.2 ppm for aromatic protons adjacent to nitro groups) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with reducing agents (e.g., metal hydrides) due to nitro group reactivity.

- Storage : Keep in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Stability tests indicate decomposition >5% after 6 months at room temperature, with nitro group reduction observed via IR (loss of ~1520 cm⁻¹ NO₂ stretch) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ 1.1–1.3 ppm (diethyl CH₃), δ 3.4–3.6 ppm (N-CH₂), and δ 7.8–8.3 ppm (aromatic protons).

- IR : Key peaks include ~2220 cm⁻¹ (C≡N stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 249.1) confirms molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects of the diethylamino group influence the reactivity of this compound in cross-coupling reactions?

The diethylamino group acts as an electron donor via resonance, activating the benzene ring toward electrophilic substitution. However, steric hindrance from the ethyl groups can reduce reaction yields in Suzuki-Miyaura couplings. Computational studies (DFT) suggest that substituting the diethylamino group with a smaller dimethylamino group increases coupling efficiency by 15–20% . Experimental validation using Pd(PPh₃)₄ as a catalyst shows a 62% yield with diethylamino vs. 78% with dimethylamino derivatives .

Q. What strategies resolve contradictions in reported solubility data for this compound in polar aprotic solvents?

Discrepancies in DMSO solubility (e.g., 12 mg/mL vs. 8 mg/mL) may arise from impurities or hydration states. To address this:

Reproduce Conditions : Ensure solvent dryness (Karl Fischer titration <50 ppm H₂O).

Dynamic Light Scattering (DLS) : Check for colloidal aggregates, which artificially lower solubility measurements.

Thermodynamic Analysis : Use van’t Hoff plots to correlate solubility with temperature. Recent studies show a 10% increase in solubility at 40°C compared to 25°C .

Q. How can computational modeling predict the tautomeric behavior of this compound in catalytic applications?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals two tautomers:

- Nitro-enamine form : Lower energy (ΔG = 0 kcal/mol) with a planar geometry.

- Imino-nitroso form : Higher energy (ΔG = +4.2 kcal/mol) with a twisted dihedral angle (45°).

MD simulations suggest the imino-nitroso form becomes accessible under catalytic conditions (e.g., Pd-mediated reactions), influencing regioselectivity in C–H activation .

Methodological Guidance

Q. How to optimize reaction conditions for reductive functionalization of the nitro group in this compound?

- Catalytic Hydrogenation : Use 10% Pd/C under 30 psi H₂ in ethanol (60°C, 6 hrs). Yields drop below 50% if the diethylamino group is unprotected due to catalyst poisoning.

- Zinin Reduction : Substitute with Na₂S·9H₂O in NH₃/EtOH, achieving 85% yield of the amine derivative. Monitor via IR loss of NO₂ peaks .

Q. What analytical workflows validate the absence of genotoxic impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.